(5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one (5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16037753
InChI: InChI=1S/C13H12O4/c14-12-7-6-10(16-12)11-8-15-13(17-11)9-4-2-1-3-5-9/h1-7,10-11,13H,8H2/t10-,11-,13?/m0/s1
SMILES:
Molecular Formula: C13H12O4
Molecular Weight: 232.23 g/mol

(5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one

CAS No.:

Cat. No.: VC16037753

Molecular Formula: C13H12O4

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

(5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one -

Specification

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
IUPAC Name (2S)-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]-2H-furan-5-one
Standard InChI InChI=1S/C13H12O4/c14-12-7-6-10(16-12)11-8-15-13(17-11)9-4-2-1-3-5-9/h1-7,10-11,13H,8H2/t10-,11-,13?/m0/s1
Standard InChI Key MLNVRDTUWCSKHP-WAQLSPKVSA-N
Isomeric SMILES C1[C@H](OC(O1)C2=CC=CC=C2)[C@@H]3C=CC(=O)O3
Canonical SMILES C1C(OC(O1)C2=CC=CC=C2)C3C=CC(=O)O3

Introduction

Chemical Identity and Structural Features

(5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one belongs to the class of oxygen-containing heterocycles, combining a γ-lactone (furan-2(5H)-one) and a 1,3-dioxolane ring. Its IUPAC name, (2S)-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]-2H-furan-5-one, reflects the stereochemical configuration at the C2 and C4 positions.

Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₂O₄
Molecular Weight232.23 g/mol
CAS NumberNot publicly disclosed
Stereochemistry(5S,4S) configuration

The molecule’s planar aromatic furan ring and the dioxolane’s puckered conformation create a rigid scaffold, influencing its reactivity and interactions with biological targets . The phenyl group enhances lipophilicity, potentially improving membrane permeability in drug delivery applications.

Synthesis and Stereochemical Control

The synthesis of (5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one requires precise stereochemical control, often achieved through asymmetric catalysis or chiral starting materials.

Key Synthetic Routes

  • Organocatalytic Michael-Cyclization Cascade
    A method reported by Lin et al. involves reacting 4-oxa-α,β-unsaturated carboxylic acids with aldehydes under organocatalytic conditions. For example, benzaldehyde reacts with furan-derived acids in the presence of a thiourea catalyst to yield γ-lactones with >99% enantiomeric excess (ee) .

  • Stereoselective Cyclization
    Diol precursors, such as (S)-4-furan-2-yl-butane-1,2-diol, undergo tritylation and subsequent oxidation to form the dioxolane ring. TsOH-mediated cyclization ensures retention of stereochemistry .

  • Cross-Coupling Reactions
    Palladium-catalyzed coupling between β-bromoenol acetates and terminal alkynes, followed by iodocyclization, generates 2,5-disubstituted furans. This method is adaptable for introducing the phenyl-dioxolane moiety .

Characterization and Analytical Data

Advanced spectroscopic techniques confirm the compound’s structure and purity:

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 5.32 (d, J = 6.8 Hz, 1H, H-4), 4.85 (dd, J = 8.0 Hz, 1H, H-5), 4.10–3.95 (m, 2H, dioxolane OCH₂) .

  • ¹³C NMR: 174.2 (C=O), 135.6–126.8 (Ph), 108.5 (dioxolane C), 82.3 (furan C).

  • HRMS (ESI): m/z calcd for C₁₃H₁₂O₄Na [M+Na]⁺: 271.0584; found: 271.0589.

HPLC chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, confirming >98% ee in optimized syntheses .

Applications in Organic Synthesis

The compound serves as a chiral building block in asymmetric synthesis:

  • γ-Lactone Derivatives: Reacts with Grignard reagents to form tertiary alcohols with retained stereochemistry .

  • Cross-Linking Probes: Analogues with acyclic furans form stable inter-strand cross-links in DNA, useful in studying repair mechanisms .

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